3-Fluoro-4-hydrazino-benzenesulfonamide

Descripción general

Descripción

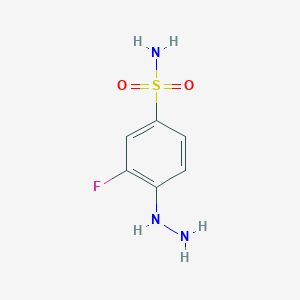

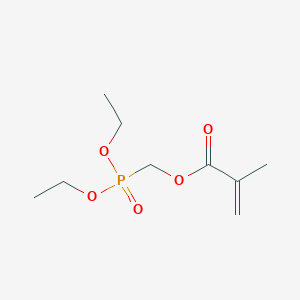

3-Fluoro-4-hidrazino-bencensulfonamida es un compuesto orgánico con la fórmula molecular C6H8FN3O2S. Es un derivado de la bencensulfonamida, donde el anillo de benceno está sustituido con un átomo de flúor en la tercera posición y un grupo hidrazino en la cuarta posición.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 3-Fluoro-4-hidrazino-bencensulfonamida generalmente implica los siguientes pasos:

Nitración: El material de partida, 3-fluorobencensulfonamida, se somete a nitración para introducir un grupo nitro en la cuarta posición.

Reducción: El grupo nitro luego se reduce a un grupo amino usando un agente reductor como polvo de hierro o cloruro de estaño en presencia de ácido clorhídrico.

Hidrazinación: El grupo amino se convierte en un grupo hidrazino haciendo reaccionar con hidrato de hidrazina en condiciones de reflujo.

Métodos de Producción Industrial

Los métodos de producción industrial para 3-Fluoro-4-hidrazino-bencensulfonamida son similares a la síntesis de laboratorio, pero se amplían y optimizan para obtener mayores rendimientos y pureza. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

3-Fluoro-4-hidrazino-bencensulfonamida se somete a varias reacciones químicas, incluyendo:

Oxidación: El grupo hidrazino se puede oxidar para formar compuestos azo.

Reducción: El compuesto se puede reducir para formar aminas correspondientes.

Sustitución: El átomo de flúor se puede sustituir con otros nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar para reacciones de sustitución.

Principales Productos Formados

Compuestos Azo: Formados a través de la oxidación.

Aminas: Formadas a través de la reducción.

Bencensulfonamidas Sustituidas: Formadas a través de la sustitución nucleofílica.

Aplicaciones Científicas De Investigación

3-Fluoro-4-hidrazino-bencensulfonamida tiene varias aplicaciones de investigación científica:

Química Medicinal: Se utiliza como bloque de construcción para la síntesis de varios productos farmacéuticos, particularmente los que se dirigen al cáncer y las infecciones bacterianas.

Estudios Biológicos: El compuesto se utiliza en estudios relacionados con la inhibición de enzimas y las interacciones proteicas.

Ciencia de los Materiales: Se explora por su uso potencial en el desarrollo de nuevos materiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción de 3-Fluoro-4-hidrazino-bencensulfonamida involucra su interacción con objetivos moleculares específicos:

Inhibición de Enzimas: El compuesto inhibe enzimas como la anhidrasa carbónica IX, que está sobreexpresada en ciertas células cancerosas.

Interacciones Proteicas: Puede formar enlaces covalentes con residuos específicos de aminoácidos en proteínas, alterando su función y actividad.

Comparación Con Compuestos Similares

Compuestos Similares

3-Fluoro-4-aminobencensulfonamida: Estructura similar pero con un grupo amino en lugar de un grupo hidrazino.

4-Hidrazinobencensulfonamida: Carece de la sustitución de flúor.

3-Fluoro-4-hidrazinilbencensulfonamida: Otro nombre para el mismo compuesto.

Unicidad

3-Fluoro-4-hidrazino-bencensulfonamida es único debido a la presencia de ambos grupos flúor e hidrazino, que confieren una reactividad química y una actividad biológica distintas. El átomo de flúor mejora la estabilidad y la lipofilia del compuesto, mientras que el grupo hidrazino permite modificaciones químicas versátiles .

Propiedades

IUPAC Name |

3-fluoro-4-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,8H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSRHQBHQWPDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448811 | |

| Record name | 3-Fluoro-4-hydrazino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606126-17-4 | |

| Record name | 3-Fluoro-4-hydrazino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)

![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)